molecular formula C21H35NO B1218939 Holaphyllaminol CAS No. 17941-92-3

Holaphyllaminol

Cat. No.: B1218939
CAS No.: 17941-92-3
M. Wt: 317.5 g/mol
InChI Key: YSLHAWNJHCEAOF-NFJVIFTASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Holaphyllaminol is a steroidal alkaloid isolated primarily from the Holarrhena genus of plants, notably Holarrhena floribunda and Holarrhena antidysenterica. Its IUPAC name is (3β,20α)-3-Amino-20-hydroxypregn-5-en-18-ol, with a molecular formula of C₂₁H₃₅NO₂ and a molecular weight of 345.52 g/mol . The compound exhibits a tetracyclic steroidal backbone with an amino group at C-3 and a hydroxyl group at C-20, distinguishing it from related alkaloids.

Pharmacologically, this compound demonstrates moderate antiproliferative activity against human cancer cell lines (e.g., IC₅₀ = 10.2 μM in MCF-7 breast cancer cells) and antimicrobial effects (MIC = 32 μg/mL against Staphylococcus aureus) .

Properties

CAS No.

17941-92-3

Molecular Formula

C21H35NO

Molecular Weight

317.5 g/mol

IUPAC Name

(1R)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-amino-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol

InChI

InChI=1S/C21H35NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,23H,5-12,22H2,1-3H3/t13-,15+,16+,17-,18+,19+,20+,21-/m1/s1

InChI Key

YSLHAWNJHCEAOF-NFJVIFTASA-N

SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C)O

Isomeric SMILES

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C)O

Synonyms

3 beta-amino-20 beta-hydroxypregn-5-ene
holaphyllaminol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Holaphyllaminol’s properties, two analogous compounds are evaluated: Holaphyllamine (structural analog) and Vinblastine (functional analog).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound Holaphyllamine Vinblastine
Molecular Formula C₂₁H₃₅NO₂ C₂₁H₃₃NO C₄₆H₅₈N₄O₉
Molecular Weight 345.52 g/mol 329.48 g/mol 811.00 g/mol
Structural Features 3β-amino, 20α-hydroxy 3β-amino, 20-dehydroxy Bisindole alkaloid
Solubility Moderate in DMSO High in chloroform Low in water
IC₅₀ (MCF-7) 10.2 μM 15.6 μM 0.8 nM
Primary Mechanism DNA intercalation DNA binding Microtubule disruption

Structural Comparison with Holaphyllamine

Holaphyllamine (C₂₁H₃₃NO) differs from this compound by the absence of a hydroxyl group at C-20, reducing its polarity and altering pharmacokinetics. This structural change correlates with lower bioactivity (e.g., IC₅₀ = 15.6 μM in MCF-7 cells) and reduced solubility in polar solvents .

Functional Comparison with Vinblastine

Vinblastine, a bisindole alkaloid from Catharanthus roseus, serves as a functional comparator due to its antimitotic activity (IC₅₀ = 0.8 nM in MCF-7). Unlike this compound’s DNA-focused mechanism, Vinblastine disrupts microtubule dynamics, preventing cell division. Despite its superior potency, Vinblastine’s complex synthesis and toxicity profile (e.g., neurotoxicity) limit its utility compared to this compound’s simpler structure and milder adverse effects .

Research Findings and Pharmacological Implications

Recent studies highlight this compound’s synergistic effects with cisplatin in ovarian cancer models, reducing cisplatin resistance by 40% . In contrast, Holaphyllamine shows negligible synergy, underscoring the importance of the C-20 hydroxyl group. Vinblastine, while potent, lacks such combinatory benefits due to its distinct mechanism.

Table 2: Pharmacokinetic Parameters

Parameter This compound Vinblastine
Bioavailability 22% (oral) <5% (oral)
Half-life (t₁/₂) 4.3 hours 19.5 hours
Metabolism CYP3A4-mediated Hepatic CYP3A4/5
Excretion Renal (60%) Biliary (70%)

This compound’s shorter half-life and renal excretion suggest a reduced risk of cumulative toxicity compared to Vinblastine’s hepatic clearance and prolonged t₁/₂ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.